"4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" inconsistent experimental results

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Compound of Interest		
	4-((5-Oxo-2-phenyl-4(5H)-	
Compound Name:	oxazolylidene)methyl)benzenecar	
	boximidamide	
Cat. No.:	B1682689	Get Quote

Technical Support Center: 4-((5-Oxo-2-phenyl-4(5H)-

oxazolylidene)methyl)benzenecarboximidamide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with **4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide** and related compounds. Due to the limited availability of specific experimental data for this exact molecule, the following information is based on established principles for similar oxazolone and benzenecarboximidamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of **4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide**?

A1: The key computed properties of the compound are summarized in the table below.[1]



Property	Value
Molecular Formula	C17H13N3O2
Molecular Weight	291.30 g/mol
IUPAC Name	4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide
XLogP3	2.5
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	3

Q2: What is a general synthetic route for this type of oxazolone derivative?

A2: Oxazolone derivatives are commonly synthesized via the Erlenmeyer-Plöchl reaction. This involves the condensation of an N-acylglycine (like benzoyl glycine) with an aldehyde in the presence of acetic anhydride and a weak base such as sodium acetate.[2][3][4]

Q3: Are there any known biological activities for this class of compounds?

A3: While specific data for this compound is limited, oxazolone and imidazolone derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties.[2][5] The benzenecarboximidamide moiety is also a known pharmacophore.

Q4: What are some common solvents for dissolving this compound?

A4: Based on its structure, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are likely to be effective. For less polar applications, chlorinated solvents like dichloromethane might be suitable. Solubility should always be determined empirically on a small scale first.

Troubleshooting Guide for Inconsistent Experimental Results

Troubleshooting & Optimization





This guide addresses potential issues you may encounter during the synthesis and application of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide.

Issue 1: Low or No Yield During Synthesis

Q: I am following a standard Erlenmeyer-Plöchl synthesis for an oxazolone derivative, but I am getting a very low yield or no product at all. What could be the issue?

A: Several factors could contribute to a low yield. Consider the following troubleshooting steps:

- Reagent Quality: Ensure that your starting materials, particularly the aldehyde and acetic anhydride, are pure and free of water. Contaminants can interfere with the reaction.
- Reaction Conditions: The reaction temperature and time are crucial. Ensure you are
 maintaining the recommended temperature, and consider extending the reaction time if
 monitoring indicates incomplete conversion.
- Base Catalyst: The choice and amount of base (e.g., sodium acetate) can impact the reaction. Ensure it is anhydrous.
- Work-up Procedure: During the work-up, ensure the pH is adjusted correctly to precipitate
 the product. The choice of recrystallization solvent is also critical for obtaining a pure
 product.[6]

Issue 2: Inconsistent Spectroscopic Data (NMR, IR)

Q: The NMR or IR spectrum of my synthesized compound does not match the expected structure. What should I check?

A: Discrepancies in spectroscopic data can arise from several sources:

- Purity: The most common issue is the presence of impurities, such as unreacted starting
 materials, byproducts, or residual solvent. Further purification (e.g., column chromatography
 or recrystallization) may be necessary.
- Isomerization: The double bond in the oxazolylidene ring can potentially exist as E/Z isomers. Your reaction conditions might be favoring an unexpected isomer.



- Hydrolysis: Oxazolone rings can be susceptible to hydrolysis, especially in the presence of acid or base, which would lead to the opening of the ring.[5] Check if your work-up or storage conditions could be causing degradation.
- Tautomerization: In some cases, keto-enol tautomerism can lead to unexpected spectroscopic signals.[7]

Issue 3: Poor or Inconsistent Biological Activity

Q: I am testing the biological activity of my compound (e.g., antimicrobial, cytotoxic), but the results are not reproducible. What could be the cause?

A: Inconsistent biological activity can be due to a variety of factors:

- Compound Stability: The compound may be degrading in the assay medium. Assess the stability of the compound under your experimental conditions (e.g., in aqueous buffer, in the presence of light).
- Solubility: Poor solubility of the compound in the assay medium can lead to inaccurate concentrations and therefore, inconsistent results. Ensure the compound is fully dissolved, potentially using a small amount of a co-solvent like DMSO.
- Assay Conditions: Minor variations in assay parameters such as cell density, incubation time, and reagent concentrations can significantly impact the results. Maintain strict consistency in your experimental protocol.

General Experimental Protocols

Disclaimer: The following protocols are generalized examples based on the synthesis and testing of similar compounds and may require optimization for **4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide**.

Synthesis of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (Hypothetical)

This protocol is based on the Erlenmeyer-Plöchl reaction.[4]



Materials:

- Benzoyl glycine
- 4-Formylbenzenecarboximidamide
- Acetic anhydride
- · Anhydrous sodium acetate
- Ethanol

Procedure:

- A mixture of benzoyl glycine (1 equivalent), 4-formylbenzenecarboximidamide (1 equivalent), and anhydrous sodium acetate (1.5 equivalents) in acetic anhydride (3 equivalents) is prepared in a round-bottom flask.
- The mixture is heated with stirring at 100-120 °C for 2-4 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature and slowly poured into ice-cold water with vigorous stirring.
- The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
- The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This is a common method for assessing the antimicrobial activity of a compound.[8]

Materials:



- Synthesized compound
- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Nutrient agar plates
- DMSO (for dissolving the compound)
- Positive control (standard antibiotic)
- Negative control (DMSO)

Procedure:

- The synthesized compound is dissolved in DMSO to prepare a stock solution (e.g., 1 mg/mL).
- Nutrient agar plates are inoculated with the test bacterial strains.
- Wells of a standard diameter (e.g., 6 mm) are cut into the agar plates.
- A fixed volume (e.g., 100 μ L) of the compound solution, positive control, and negative control are added to separate wells.
- The plates are incubated at 37 °C for 24 hours.
- The zone of inhibition (diameter of the clear zone around the well) is measured in millimeters.

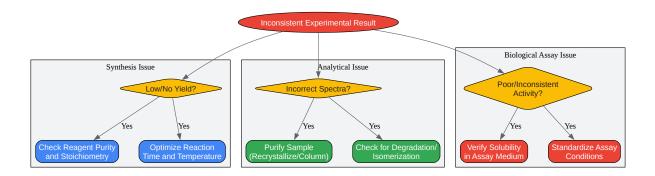
Visualizations





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Caption: General workflow for the synthesis of oxazolone derivatives.



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Caption: Troubleshooting decision tree for inconsistent experimental results.

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